![molecular formula C18H16N2O6S B5913938 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide, also known as PSACH, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been reported to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as arthritis and cancer.
Advantages and Limitations for Lab Experiments
4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide has several advantages for lab experiments such as its high purity and stability, which make it suitable for in vitro and in vivo studies. 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide is its low solubility in water, which can make it challenging to administer in animal models.
Future Directions
There are several future directions for the research of 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide. One potential area of research is the development of 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and inflammation. Another area of research is the identification of the molecular targets of 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide and the elucidation of its mechanism of action. Additionally, the development of more efficient synthesis methods and purification techniques for 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide could improve its potential therapeutic applications.
Conclusion:
4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide is a promising compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-diabetic activities make it a promising candidate for the development of novel drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide and to develop more efficient synthesis methods and purification techniques.
Synthesis Methods
4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-acetylcoumarin with N-(phenylsulfonyl) ethylenediamine in the presence of a catalyst. The resulting product is then subjected to hydrolysis to obtain 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities in preclinical studies. 4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c21-16-13-8-4-5-9-14(13)26-18(23)15(16)17(22)19-10-11-20-27(24,25)12-6-2-1-3-7-12/h1-9,20-21H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAFULZBNYWWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzenesulfonamido)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide |
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